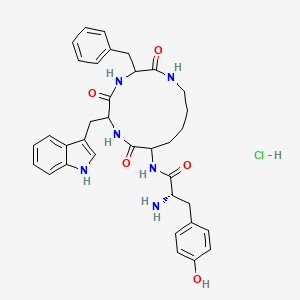

H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl

Description

Significance of Short Peptides and Modified Amino Acid Residues in Chemical Biology

Short peptides, typically consisting of two to fifty amino acids, are of immense interest in chemical biology and medicine. nih.govnih.gov They offer several advantages over larger protein molecules, including cost-effective synthesis, high bioactivity, and low toxicity. nih.gov Their smaller size can also lead to better cell permeability. unacademy.com

The incorporation of modified amino acid residues, such as the D-isomers present in H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl, is a key strategy in peptide design. rsc.orgabyntek.com While proteins in most living organisms are composed of L-amino acids, the introduction of D-amino acids can confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's half-life in biological systems. abyntek.com Furthermore, non-natural amino acids can be used to introduce specific chemical functionalities or to constrain the peptide's conformation, which can lead to enhanced binding affinity and selectivity for its target. nih.gov

Overview of the Tetrapeptide Framework and its Academic Relevance

Tetrapeptides, due to their relatively simple structure and synthetic accessibility, serve as valuable tools in various research areas. wikipedia.org They are often used to mimic the bioactive domains of larger proteins, allowing researchers to study specific molecular interactions. nih.gov For instance, the well-known tetrapeptide RGDS (Arg-Gly-Asp-Ser) is a motif found in fibronectin that mediates cell attachment. wikipedia.org

In academic research, tetrapeptides are utilized to develop enzyme inhibitors, novel vaccine adjuvants, and probes for studying protein-protein interactions. wikipedia.org The specific sequence of amino acids in a tetrapeptide dictates its three-dimensional structure and, consequently, its biological activity. The presence of aromatic residues like Tyrosine, Tryptophan, and Phenylalanine in this compound suggests a potential for involvement in π-π stacking interactions, which are crucial for the self-assembly of peptide nanostructures and for binding to certain biological targets. nih.govnih.gov

Hypothesis and Research Objectives for this compound Investigations

Given the composition of this compound, a primary research hypothesis is that the inclusion of DL-amino acid mixtures at three positions will result in a peptide with increased stability against proteolysis and unique conformational properties compared to its all-L counterpart. The presence of multiple aromatic and a basic amino acid suggests that this peptide could be designed to interact with specific biological targets, such as receptors or enzymes, where such chemical features are important for binding.

The primary research objectives for investigating this compound would likely include:

Synthesis and Characterization: To develop a reliable method for the synthesis and purification of the tetrapeptide and to characterize its physicochemical properties.

Structural Analysis: To investigate the conformational landscape of the peptide in solution, determining how the mixture of stereoisomers influences its secondary structure.

Stability Assays: To assess the peptide's stability in the presence of various proteases compared to an all-L-amino acid equivalent.

Biological Screening: To screen the tetrapeptide for bioactivity in relevant assays, based on the known functions of peptides with similar amino acid compositions. This could include, for example, antimicrobial, anticancer, or receptor-binding assays.

Below is a table summarizing the constituent amino acids and their potential roles in the tetrapeptide's function.

| Amino Acid | Abbreviation | Properties of Side Chain | Potential Role in Tetrapeptide |

| Tyrosine | Tyr / Y | Aromatic, Hydrophilic (due to hydroxyl group) | Hydrogen bonding, phosphorylation site, π-π stacking |

| Lysine | Lys / K | Basic, Positively charged | Electrostatic interactions, improving solubility |

| Tryptophan | Trp / W | Aromatic, Hydrophobic | π-π stacking, hydrophobic interactions |

| Phenylalanine | Phe / F | Aromatic, Hydrophobic | Hydrophobic interactions, π-π stacking |

The following table outlines the key components of the full chemical name this compound.

| Component | Description |

| H- | Indicates a free amine group (-NH2) at the N-terminus of the peptide. |

| Tyr-Lys-Trp-Phe | The sequence of amino acid residues. |

| DL- | Denotes a racemic mixture of both D- and L-stereoisomers for the specified amino acid. |

| .HCl | Indicates the compound is a hydrochloride salt. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H41ClN6O5 |

|---|---|

Molecular Weight |

661.2 g/mol |

IUPAC Name |

(2S)-2-amino-N-[3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29?,30?,31?;/m0./s1 |

InChI Key |

NMSZLDDOFYNBTI-OEURCFPFSA-N |

Isomeric SMILES |

C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |

Canonical SMILES |

C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Solid-Phase Peptide Synthesis (SPPS) Approaches for Incorporating DL-Amino Acids

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined approach to the stepwise assembly of amino acids on a solid support. nih.gov However, the inclusion of DL-amino acid mixtures and the inherent properties of the target tetrapeptide's sequence necessitate careful optimization of standard SPPS protocols.

Optimization of Coupling and Deprotection Regimes for H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl

The efficiency of each coupling and deprotection cycle is paramount to achieving a high yield of the desired full-length peptide. The presence of sterically hindered and hydrophobic residues, along with the potential for racemization, requires a tailored approach to these critical steps.

Coupling Reagents and Conditions: The choice of coupling reagent is crucial for ensuring complete and efficient amide bond formation while minimizing side reactions. For a tetrapeptide containing bulky residues like Tryptophan and Phenylalanine, as well as the challenge of incorporating DL-amino acids, phosphonium and uronium salt-based reagents are often preferred due to their high reactivity.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling reagents. HATU, in particular, is known for its ability to facilitate difficult couplings and suppress racemization, which is a key concern when working with D-amino acids. nih.gov

Carbodiimides , such as DIC (N,N'-Diisopropylcarbodiimide) , are also widely used, often in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure (Ethyl cyanohydroxyiminoacetate) to enhance coupling efficiency and reduce the risk of racemization. peptide.comhighfine.com

The following table outlines common coupling reagents and their typical reaction conditions, which would be applicable to the synthesis of the target tetrapeptide.

| Coupling Reagent | Additive | Base | Typical Coupling Time | Notes |

| HBTU | HOBt | DIPEA | 30-60 min | Effective for standard and hindered couplings. |

| HATU | HOAt | DIPEA/Collidine | 30-60 min | Excellent for difficult couplings and suppression of racemization. |

| DIC | OxymaPure | - | 60-120 min | Good for reducing racemization, particularly for sensitive residues. |

Deprotection: The removal of the temporary Nα-protecting group, typically the Fmoc (9-fluorenylmethyloxycarbonyl) group, is another critical step. Incomplete deprotection can lead to deletion sequences, which are challenging to separate from the target peptide.

A standard solution of 20% piperidine in DMF (N,N-Dimethylformamide) is commonly used for Fmoc removal.

For sequences prone to aggregation, the deprotection time may need to be extended, or a stronger base solution, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , may be employed to ensure complete deprotection. peptide.com However, stronger bases can also increase the risk of side reactions, such as racemization.

Monitoring of both coupling and deprotection steps using qualitative tests like the Kaiser test or quantitative methods like UV-Vis spectroscopy of the Fmoc-adduct is highly recommended to ensure each step proceeds to completion. iris-biotech.de

Strategies for Mitigating Aggregation During SPPS of the Tetrapeptide

Peptide chain aggregation on the solid support is a significant challenge, particularly for sequences rich in hydrophobic amino acids like Tryptophan and Phenylalanine. Aggregation can hinder reagent access to the growing peptide chain, leading to incomplete reactions and low yields.

Several strategies can be employed to mitigate aggregation:

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the secondary structures that lead to aggregation. peptide.com

Specialized Solvents: Using "magic mixtures" of solvents, such as a combination of DCM, DMF, and NMP, can improve the solvation of the peptide-resin complex and reduce aggregation. nih.gov

High-Temperature SPPS: Performing the synthesis at elevated temperatures can also disrupt secondary structures and improve reaction kinetics.

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at specific points in the sequence can act as "helix breakers," disrupting the formation of stable secondary structures that contribute to aggregation.

Challenges in Incorporating DL-Lys(1) and DL-Phe(1) into the Peptide Chain

The use of DL-amino acid mixtures introduces an additional layer of complexity to the synthesis.

Racemization: While the intention is to incorporate a racemic mixture, it is crucial to avoid further racemization of the chiral centers during the coupling steps. The activation of the carboxylic acid group of the incoming amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. The use of racemization-suppressing additives like HOBt or HOAt is essential. highfine.com

Diastereomer Formation: The synthesis will result in a mixture of diastereomers due to the presence of multiple chiral centers with both L and D configurations. For a tetrapeptide with two DL-amino acids, four diastereomers would be expected.

Differential Coupling Rates: The L- and D-enantiomers of Lysine and Phenylalanine may exhibit slightly different coupling kinetics. This could potentially lead to an unequal incorporation of the enantiomers, resulting in a final product that is not a true racemic mixture at those positions. Careful monitoring of the coupling reactions is necessary to ensure complete reaction of both enantiomers.

Impact of DL-Lysine on Aggregation: The presence of a charged residue like Lysine can potentially disrupt aggregation due to electrostatic repulsion. However, the use of a DL-mixture might complicate this effect, as the different stereoisomers could influence the peptide's conformational preferences in distinct ways.

Solution-Phase Peptide Synthesis (LPPS) Considerations for this compound

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for the synthesis of complex or large-scale peptides. It allows for the purification of intermediates, which can lead to a purer final product.

Segment Condensation and Fragment Coupling Strategies

For a tetrapeptide like this compound, a segment condensation or fragment coupling approach in solution phase can be a viable strategy. This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final tetrapeptide.

A possible strategy would be a [2+2] fragment condensation:

Synthesis of Dipeptide 1: H-Tyr-DL-Lys(1)-OH

Synthesis of Dipeptide 2: H-DL-Trp-DL-Phe(1)-OMe (or another C-terminal protecting group)

Coupling of the two dipeptides: The carboxyl group of the first dipeptide is activated and then reacted with the N-terminus of the second dipeptide.

Final Deprotection: Removal of all protecting groups to yield the final tetrapeptide hydrochloride.

This approach can be advantageous as the smaller dipeptides are generally easier to synthesize and purify than the full-length tetrapeptide. The main challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. The use of coupling reagents that minimize racemization, such as those based on phosphonium salts or carbodiimides with additives, is critical. peptide.com

Purification Methodologies in LPPS of the Tetrapeptide

Purification is a critical step in LPPS to remove unreacted starting materials, by-products, and diastereomers.

Crystallization: If the protected peptide fragments or the final product are crystalline, this can be a highly effective method of purification.

Chromatography: Column chromatography is the most common method for purifying peptides in solution.

Silica Gel Chromatography: Can be used to purify protected peptide fragments.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful technique for the purification of the final deprotected peptide. The use of a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is standard practice. nih.gov

Purification of Diastereomers: The synthesis of this compound will yield a mixture of diastereomers. The separation of these diastereomers can be challenging but is often achievable by RP-HPLC. Diastereomers have different physical properties and will therefore interact differently with the stationary phase, allowing for their separation. The resolution of the diastereomeric peaks can be optimized by adjusting the gradient slope, temperature, and the type of organic modifier used in the mobile phase.

The following table provides a hypothetical example of an RP-HPLC purification profile for the diastereomers of the target tetrapeptide.

| Diastereomer | Retention Time (min) | Purity (%) |

| Tyr-L-Lys-L-Trp-L-Phe | 25.2 | 98.5 |

| Tyr-D-Lys-L-Trp-L-Phe | 26.8 | 97.9 |

| Tyr-L-Lys-D-Trp-D-Phe | 28.1 | 98.2 |

| Tyr-D-Lys-D-Trp-D-Phe | 29.5 | 98.0 |

Note: The retention times and purities are illustrative and would need to be determined experimentally.

Hybrid Synthesis Techniques for Complex Peptide Structures

The production of complex peptides like this compound often benefits from a hybrid approach that merges the advantages of both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). This strategy is particularly effective for longer peptides or those with difficult sequences, as it allows for the efficient assembly of peptide fragments which are then combined in solution.

Hybrid synthesis involves the creation of smaller, protected peptide segments using SPPS, followed by their condensation in the solution phase to form the final, larger peptide. neulandlabs.comambiopharm.com This method can lead to higher purity and better yields compared to a purely solid-phase or solution-phase approach, especially for complex targets. For instance, a 40-amino acid peptide can be constructed by first synthesizing 5- to 8-amino acid segments on a resin, and then condensing these fragments in solution. neulandlabs.com

The general workflow of a hybrid synthesis strategy for a peptide like this compound might involve:

Fragment Design: The target peptide is divided into smaller, manageable fragments. For this compound, this could mean synthesizing di- or tri-peptide fragments.

Solid-Phase Synthesis of Fragments: Each fragment is synthesized on a solid support, which facilitates the removal of excess reagents and byproducts.

Fragment Cleavage and Purification: The protected peptide fragments are cleaved from the resin and purified.

Solution-Phase Fragment Condensation: The purified fragments are then coupled in solution using methods like NCL.

Final Deprotection and Purification: The final protected peptide is deprotected and purified to yield the target compound.

The table below illustrates a comparative overview of different peptide synthesis strategies, highlighting the advantages of a hybrid approach for complex peptides.

| Synthesis Strategy | Typical Peptide Length | Key Advantages | Key Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Up to 50 amino acids | Fast, easily automated, high efficiency for shorter peptides. | Yield decreases with increasing length, potential for aggregation. neulandlabs.commtoz-biolabs.com |

| Solution-Phase Peptide Synthesis (LPPS) | Shorter peptides (<20 amino acids) | Scalable, high purity for short sequences, fewer excess reagents needed. | Labor-intensive, lower efficiency for longer peptides. ambiopharm.commtoz-biolabs.com |

| Hybrid Synthesis | > 50 amino acids | Higher overall yield and purity for complex peptides, combines the speed of SPPS with the scalability of LPPS. | Requires expertise in both SPPS and LPPS, fragment coupling can be challenging. |

| Native Chemical Ligation (NCL) | Proteins > 100 amino acids | High yields, minimal side reactions, no racemization at the ligation site. nih.gov | Requires a cysteine residue at the ligation site (though modifications exist). |

Stereochemical Control and Racemization Prevention during Synthesis of DL-Amino Acid Containing Peptides

A paramount challenge in the synthesis of peptides containing both D and L amino acids, such as this compound, is the prevention of racemization or epimerization. nih.gov Racemization is the conversion of a chiral amino acid into a mixture of its D and L enantiomers, which can significantly impact the biological activity of the final peptide. nih.gov This side reaction is particularly prevalent during the activation of the carboxylic acid group of an amino acid for peptide bond formation. nih.gov

Several factors influence the extent of racemization, including the type of coupling reagent, the presence of additives, the nature of the solvent, and the specific amino acid being coupled. Histidine, cysteine, and phenylalanine are known to be particularly susceptible to racemization. peptide.com

Coupling Reagents and Additives:

The choice of coupling reagent is critical for minimizing racemization. Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. peptide.com However, their performance is greatly improved by the addition of racemization-suppressing additives.

Commonly used additives include 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). merckmillipore.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. peptide.com For instance, the use of DIC in combination with HOAt has been shown to significantly reduce epimerization. nih.gov Some studies have shown that OxymaPure can be a more effective and safer alternative to HOBt. merckmillipore.com

The following table provides a comparative overview of the racemization levels observed with different coupling reagents and additives for the synthesis of a model tripeptide.

| Coupling Reagent | Additive | % Epimerization |

| EDC | HOAt | 29.8% |

| EDC-HCl | HOAt | 24.1% |

| DIC | HOAt | 4.2% |

Data adapted from a study on the solid-phase synthesis of Gly-Phe-Pro-NH2. nih.gov

Influence of Metal Ions:

The addition of certain metal salts, such as copper(II) chloride (CuCl₂), has also been shown to effectively suppress racemization during peptide coupling. peptide.com The combination of a carbodiimide reagent, HOBt, and CuCl₂ can provide a robust system for minimizing epimerization, particularly in solution-phase fragment condensation. peptide.com

Strategic Considerations for DL-Amino Acid Peptides:

The synthesis of a peptide with a defined but mixed stereochemistry like this compound requires careful planning. The use of optically pure D- and L-amino acid starting materials is fundamental. During the synthesis, the coupling conditions must be meticulously optimized at each step to prevent any loss of stereochemical integrity. This includes the use of low-racemization coupling protocols, such as those employing phosphonium-based reagents like PyBOP in conjunction with additives, and careful control of reaction temperature and time. For fragment condensation steps, where the risk of racemization is higher, reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly useful due to their low epimerization potential.

Advanced Structural Characterization and Conformational Analysis of H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Spectroscopic Techniques for Secondary and Tertiary Structure Elucidation

The determination of the three-dimensional structure of peptides is fundamental to understanding their function. For a complex tetrapeptide like H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl, which contains a mixture of D- and L-amino acids and unspecified modifications, a combination of advanced spectroscopic techniques is required to elucidate its conformational dynamics, secondary structure content, and isomeric composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of peptides in solution. researchgate.net For this compound, a suite of NMR experiments would be employed to gain detailed structural insights.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom. The presence of DL-amino acids results in the formation of multiple diastereomers, which would likely lead to a complex spectrum with overlapping signals, as the chemical shifts for a given proton or carbon can differ slightly between isomers.

Two-dimensional (2D) NMR experiments are essential for resolving this complexity.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems corresponding to each amino acid residue, allowing for the assignment of protons within each residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons that are close to each other (typically <5 Å), which is crucial for determining the peptide's three-dimensional fold and the relative orientation of the amino acid side chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates protons with their directly attached carbons, aiding in the assignment of the complex ¹³C spectrum.

By analyzing the pattern of NOE cross-peaks, distance restraints can be generated and used in computational molecular modeling to build a 3D model of the peptide's predominant conformation in solution. Furthermore, the presence of distinct sets of NMR signals can help in identifying and quantifying the different diastereomers present in the sample.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Residues in a Random Coil Conformation (Hypothetical Data) Note: Actual chemical shifts would vary depending on the specific isomer, solvent, and local conformation.

| Amino Acid Residue | α-H (ppm) | β-H (ppm) | Other Side Chain Protons (ppm) | Aromatic/Indole (B1671886) Protons (ppm) |

| Tyrosine (Tyr) | 4.4 - 4.7 | 2.9 - 3.2 | - | 6.8 - 7.2 |

| Lysine (Lys) | 4.2 - 4.5 | 1.7 - 1.9 | γ: 1.4-1.6, δ: 1.6-1.8, ε: 2.9-3.1 | - |

| Tryptophan (Trp) | 4.5 - 4.8 | 3.2 - 3.5 | - | 7.1 - 7.8 (Indole) |

| Phenylalanine (Phe) | 4.5 - 4.8 | 3.0 - 3.3 | - | 7.2 - 7.4 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Chirality Assessment of the Tetrapeptide

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about molecular chirality and the secondary structure of peptides. researchgate.net

For this compound, the CD spectrum would be a composite of signals from the peptide backbone and the aromatic side chains of Tyrosine, Tryptophan, and Phenylalanine. The peptide backbone absorption in the far-UV region (190-250 nm) is particularly sensitive to secondary structure elements.

A random coil conformation typically shows a strong negative band near 200 nm.

A β-turn structure often exhibits a weak positive band around 205 nm and a negative band between 220-230 nm.

An aggregated β-sheet structure would be characterized by a negative band around 218 nm.

Table 2: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| Random Coil | ~212 (weak) | ~198 (strong) |

| β-Turn (Type I) | ~205 (weak) | ~225 (moderate) |

| β-Sheet | ~195 (strong) | ~218 (moderate) |

Fourier Transform Infrared (FTIR) Spectroscopy for Peptide Backbone Conformation Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a valuable tool for probing the secondary structure of peptides by analyzing the characteristic amide bands. researchgate.net

The most informative bands for peptide conformational analysis are:

Amide I (1600-1700 cm⁻¹): Arises mainly from C=O stretching vibrations of the peptide backbone. The frequency of this band is highly sensitive to the hydrogen-bonding pattern and thus to the secondary structure.

Amide II (1500-1600 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching vibrations.

For this compound, analysis of the Amide I band shape and position can reveal the distribution of secondary structural elements. Deconvolution of the Amide I band can be used to quantify the percentage of different conformations present in the sample.

Table 3: Correlation of Amide I Band Frequency with Peptide Secondary Structure

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| β-Sheet | 1620 - 1640 |

| Random Coil | 1640 - 1648 |

| α-Helix | 1650 - 1658 |

| β-Turn | 1660 - 1685 |

| Aggregates | ~1625 and ~1690 |

Raman and Raman Optical Activity (ROA) Spectroscopy for Detailed Conformational Insight

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, complementing FTIR analysis. koreascience.kr It is particularly useful for studying the vibrations of non-polar and aromatic side chains, which are often weak in FTIR spectra. The Raman spectrum of this compound would provide detailed information on the conformations of the Tyr, Trp, and Phe side chains.

Raman Optical Activity (ROA) measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light. cas.cz ROA is exceptionally sensitive to the three-dimensional structure and chirality of molecules, providing a detailed fingerprint of the peptide's conformation in solution. For a diastereomeric mixture like this compound, ROA could potentially distinguish between the conformational signatures of the different isomers, offering insights that are difficult to obtain with other techniques. cas.cz

Mass Spectrometry-Based Approaches for Sequence Verification and Modified Residue Characterization

Mass spectrometry (MS) is an indispensable tool in peptide analysis, enabling accurate mass determination, sequence verification, and the characterization of modifications. nih.gov

High-Resolution Mass Spectrometry (HRMS) would first be used to determine the accurate monoisotopic mass of the protonated peptide, [M+H]⁺. This measurement, typically with mass accuracy in the low ppm range, allows for the unambiguous determination of the peptide's elemental formula, providing the first confirmation of its identity and the nature of the modifications on Lys and Phe.

Tandem Mass Spectrometry (MS/MS) is then employed for sequencing and identifying the specific sites of modification. In an MS/MS experiment, the precursor ion (the [M+H]⁺ ion of the peptide) is isolated and fragmented, typically through collision-induced dissociation (CID). This fragmentation occurs preferentially along the peptide backbone, generating a series of characteristic fragment ions known as b- and y-ions.

b-ions contain the N-terminus of the peptide.

y-ions contain the C-terminus of the peptide.

By analyzing the mass differences between consecutive ions in the b- and y-ion series, the amino acid sequence can be confirmed. The notation "Lys(1)" and "Phe(1)" suggests modifications to these residues. The mass of these modifications would be revealed by a corresponding mass shift in the fragment ions containing the modified residue. For example, if the modification is on Lys, all y-ions downstream of Lys (y₃, y₂, y₁) and all b-ions including Lys (b₂, b₃, b₄) would show a mass increase corresponding to the mass of the modification. This allows for both the identification of the modification's mass and its precise location within the peptide sequence. nih.gov

Table 4: Predicted m/z Values for Singly Charged b- and y-ions of the Unmodified H-Tyr-Lys-Trp-Phe-OH Backbone (Hypothetical Data) Note: The actual measured values for this compound would be shifted for fragments containing the Lys(1) and Phe(1) modifications.

| Ion | Sequence | Calculated m/z | Ion | Sequence | Calculated m/z |

| b₁ | Tyr | 164.07 | y₁ | Phe | 166.09 |

| b₂ | Tyr-Lys | 292.17 | y₂ | Trp-Phe | 352.17 |

| b₃ | Tyr-Lys-Trp | 478.25 | y₃ | Lys-Trp-Phe | 480.27 |

| b₄ | Tyr-Lys-Trp-Phe | 625.32 | y₄ | Tyr-Lys-Trp-Phe | 627.33 |

Ion Mobility Spectrometry (IMS) for Isomeric Separation of the Tetrapeptide

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (MS) is a powerful technique for the separation and characterization of peptide isomers, which are molecules with the same mass but different structures. For this compound, the inclusion of DL-Lysine and DL-Tryptophan results in a mixture of multiple diastereomers (e.g., L-Tyr-L-Lys-L-Trp-L-Phe, L-Tyr-D-Lys-L-Trp-L-Phe, L-Tyr-L-Lys-D-Trp-L-Phe, etc.). These diastereomers, while having identical mass-to-charge ratios, adopt distinct three-dimensional shapes in the gas phase.

IMS separates these ionized isomers based on their different mobilities through a drift tube filled with an inert buffer gas. nih.gov The mobility of an ion is determined by its charge, shape, and size, which is quantified as its rotationally averaged collision cross-section (CCS). biorxiv.org More compact structures experience fewer collisions with the buffer gas and travel faster, exhibiting shorter drift times, whereas more elongated or unfolded structures have larger CCS values and longer drift times. iu.edu

Studies on various peptide diastereomers have demonstrated that even a single stereocenter change can lead to significant differences in CCS, allowing for their baseline separation. rsc.orgresearchgate.net For the Tyr-Lys-Trp-Phe tetrapeptide, each unique combination of L- and D- amino acids would result in a unique conformational ensemble, leading to a distinct CCS value. This enables IMS-MS to resolve the complex isomeric mixture and analyze each stereoisomer individually. nih.govnih.gov Advanced techniques like trapped ion mobility spectrometry (TIMS) and cyclic IMS can further enhance resolution, making it possible to separate diastereomers with very subtle structural variations. waters.comnih.gov

| Hypothetical Stereoisomer | Expected Conformation | Relative Drift Time (ms) | Collision Cross-Section (CCS) in N₂ (Ų) |

|---|---|---|---|

| L-Tyr-L-Lys-L-Trp-L-Phe | More Compact | 18.5 | 210.3 |

| L-Tyr-D-Lys-L-Trp-L-Phe | Slightly Extended | 19.1 | 215.8 |

| L-Tyr-L-Lys-D-Trp-L-Phe | Slightly Extended | 19.3 | 217.4 |

| L-Tyr-D-Lys-D-Trp-L-Phe | More Extended | 20.2 | 225.1 |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination of this compound

Obtaining a high-resolution, three-dimensional atomic model of this compound is essential for understanding its structure-function relationship. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the premier techniques for this purpose.

X-ray Crystallography has been successfully used to determine the structures of numerous peptides, including tetrapeptides containing D-amino acids. nih.govacs.org The process involves growing a high-quality single crystal of the peptide, which can be challenging for flexible molecules. The presence of mixed chirality can sometimes facilitate crystallization by allowing for unique packing arrangements, including racemic crystallography where enantiomeric pairs co-crystallize. nih.govnih.gov Once a crystal is obtained and diffracts X-rays, the resulting diffraction pattern can be used to calculate an electron density map and build an atomic model. iisc.ac.in This model would reveal precise bond lengths, angles, and the specific conformation adopted by the peptide in the crystalline state, including intramolecular and intermolecular interactions like hydrogen bonds and π–π stacking involving the aromatic Tyr, Trp, and Phe residues. acs.orgiisc.ac.in

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology but faces significant challenges when applied to small molecules like a tetrapeptide (molecular weight < 1 kDa). americanpeptidesociety.orgacs.org The primary limitations are the low contrast and signal-to-noise ratio of such small particles in cryo-EM images, making them difficult to detect and align for 3D reconstruction. americanpeptidesociety.orgnih.gov The current practical lower size limit for high-resolution single-particle cryo-EM is generally considered to be above 40-50 kDa. acs.orgyoutube.com Therefore, determining the structure of the isolated tetrapeptide via cryo-EM is not currently feasible. However, a potential strategy would be to determine its structure in complex with a much larger binding partner or scaffold protein, which would bring the total mass into a range suitable for cryo-EM analysis. youtube.comnih.gov

| Technique | Applicability to the Tetrapeptide | Potential Advantages | Key Challenges |

|---|---|---|---|

| X-ray Crystallography | Feasible | Provides true atomic resolution; precise bond and angle information. | Requires growing high-quality, single crystals, which can be difficult for a flexible, isomeric mixture. |

| Cryo-Electron Microscopy (Cryo-EM) | Not feasible for isolated peptide | Does not require crystallization; can capture multiple conformations. | The molecule is far below the current size limit for high-resolution structure determination. nih.govyoutube.com |

Conformational Landscape Mapping and Flexibility Studies of the Tetrapeptide

The tetrapeptide this compound does not exist as a single static structure but rather as an ensemble of interconverting conformations. Mapping this conformational landscape is key to understanding its behavior.

Molecular Dynamics (MD) Simulations are a primary computational tool for exploring the conformational space of peptides. acs.orgspringernature.com By simulating the atomic motions over time, MD can generate a free energy landscape that reveals the most stable (low-energy) conformations and the energy barriers between them. For a peptide with mixed D- and L-residues, MD simulations can predict how the unnatural stereochemistry influences folding, leading to unique turn or extended structures not typically seen in all-L peptides. nih.gov The simulations would also characterize the dynamics of the bulky aromatic side chains of Tyr, Trp, and Phe, which play a significant role in molecular interactions. mdpi.comnih.gov

| Method | Type | Information Provided |

|---|---|---|

| Molecular Dynamics (MD) | Computational | Predicts stable conformations, flexibility, and free energy landscape. |

| Nuclear Magnetic Resonance (NMR) | Experimental | Provides average structure in solution and identifies flexible regions. |

| Circular Dichroism (CD) | Experimental | Assesses overall secondary structure content (e.g., turns, random coil). |

| Fluorescence Spectroscopy | Experimental | Probes the local environment of Tyr and Trp residues to detect conformational changes. |

Influence of DL-Stereochemistry on the Three-Dimensional Structure and Chirality of the Tetrapeptide

The introduction of D-amino acids into a peptide sequence has profound effects on its structure at both the molecular and supramolecular levels. frontiersin.org Unlike peptides composed exclusively of L-amino acids, which preferentially form right-handed α-helices and specific β-turn types, peptides with mixed chirality can access a much broader conformational space. psu.edu

The incorporation of a D-amino acid can act as a "helix breaker" if inserted into an L-amino acid sequence, disrupting the regular helical hydrogen-bonding pattern. nih.govresearchgate.net Conversely, specific placements of D-residues are known to stabilize unique secondary structures, such as type I' or type II' β-turns, which can serve as nucleation points for folding into β-hairpins. nih.gov An alternating L-D-L-D sequence can promote the formation of flat, extended β-sheet-like structures or nanotubes, where the side chains project from opposite faces of the peptide backbone. nih.govub.edu

| Stereochemical Pattern (Example) | Predicted Structural Consequence | Reference Principle |

|---|---|---|

| L-L-L-L | Potential for canonical turns or random coil. | Standard peptide conformation. |

| L-D-L-L | Induces a specific β-turn (e.g., Type I' or II'). nih.gov | D-amino acids stabilize reverse turns. |

| L-D-L-D | Promotes an extended, flat sheet-like structure. ub.edu | Alternating stereochemistry projects side chains on opposite faces. |

| D-D-D-D | Forms the mirror image (enantiomer) of the L-L-L-L structure. | Chirality dictates the opposite overall fold. |

Molecular Interaction Mechanisms and Recognition Studies of H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Mechanistic Analysis of Peptide-Biomolecule Interactions (Excluding Clinical Outcomes)

The interaction of H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl with biological macromolecules is governed by a combination of factors inherent to its constituent amino acids: Tyrosine (Tyr), Lysine (Lys), Tryptophan (Trp), and Phenylalanine (Phe). The presence of both aromatic and charged residues, coupled with an alternating stereochemistry, dictates its binding behavior.

Peptide-Protein Interaction Mechanisms: Role of this compound Sequence and Stereochemistry

The sequence of this tetrapeptide provides a rich landscape for diverse non-covalent interactions with proteins. The aromatic side chains of Tyrosine, Tryptophan, and Phenylalanine are capable of engaging in hydrophobic and π-π stacking interactions within the binding pockets of proteins. The hydroxyl group of Tyrosine can also act as a hydrogen bond donor or acceptor, adding a layer of specificity to its interactions. The presence of Tryptophan is particularly noteworthy due to its indole (B1671886) ring, which is a critical component in many protein-protein interactions.

The positively charged epsilon-amino group of the Lysine residue allows for strong electrostatic interactions with negatively charged residues such as aspartate or glutamate (B1630785) on a protein's surface. This can play a crucial role in the initial recognition and orientation of the peptide before other, shorter-range interactions take hold.

The stereochemistry of the peptide, with its alternating DL-amino acid configuration, is a critical determinant of its interaction with the chiral environment of proteins. While most naturally occurring proteins are composed of L-amino acids, the presence of D-amino acids in this tetrapeptide can influence its proteolytic stability and its binding affinity and specificity. The D-amino acids can induce specific secondary structures, such as turns or helices, that may either enhance or hinder binding to a protein's active or allosteric sites. For intrinsically disordered proteins, the chirality of a binding partner may be less critical, but for interactions that involve a coupled folding and binding mechanism, the correct stereochemistry is essential. biorxiv.org

Table 1: Potential Peptide-Protein Interactions of this compound

| Amino Acid Residue | Potential Interaction Types | Interacting Protein Residues (Examples) |

| Tyrosine (Tyr) | Hydrogen bonding, π-π stacking, Hydrophobic | Asp, Glu, Asn, Gln, His, Phe, Tyr, Trp |

| Lysine (Lys) | Electrostatic (ionic) bonds, Hydrogen bonding | Asp, Glu |

| Tryptophan (Trp) | Hydrophobic, π-π stacking, Cation-π | Phe, Tyr, Trp, Arg, Lys |

| Phenylalanine (Phe) | Hydrophobic, π-π stacking | Leu, Ile, Val, Phe, Tyr, Trp |

Peptide-Membrane Interaction Mechanisms: Fundamental Insights

The interaction of this compound with biological membranes is largely governed by the amphipathic nature of the peptide. The aromatic residues (Tyr, Trp, Phe) provide hydrophobicity, which facilitates the partitioning of the peptide into the lipid bilayer. nih.gov Aromatic amino acids are frequently found flanking the transmembrane helices of integral membrane proteins, where they act as anchors at the membrane-water interface. nih.gov

Peptide-Nucleic Acid Interaction Studies

While direct studies on the interaction of this specific tetrapeptide with nucleic acids are limited, its chemical composition suggests potential binding mechanisms. The positively charged Lysine residue can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA or RNA. Furthermore, the aromatic side chains of Tyrosine, Tryptophan, and Phenylalanine can intercalate between the bases of a nucleic acid duplex or bind to the grooves. The potential for such interactions is a subject of ongoing research, with studies on other peptides indicating that aromatic residues can indeed play a role in nucleic acid recognition.

Enzyme-Substrate/Inhibitor Binding: Mechanistic Analyses

The structure of this compound makes it a candidate for interaction with various enzymes, potentially acting as a substrate or an inhibitor. Many enzymes, particularly proteases, have active sites that recognize and bind short peptide sequences.

The tetrapeptide could act as a competitive inhibitor for enzymes that normally bind peptides with similar sequences. For example, proteases that recognize aromatic or basic residues at specific positions could be targeted. The binding would involve the insertion of the peptide's side chains into the enzyme's specificity pockets. For instance, the Phenylalanine or Tyrosine residue could fit into a hydrophobic S1 pocket of a chymotrypsin-like protease, while the Lysine could target the S1 pocket of a trypsin-like protease.

The presence of D-amino acids could render the peptide a potent inhibitor. Since proteases are stereospecific for L-amino acids, a peptide containing D-amino acids would be resistant to cleavage. This resistance, combined with strong binding to the active site, could result in prolonged, potentially irreversible inhibition. youtube.com Studies on tetrapeptide inhibitors have shown that they can effectively block the active sites of enzymes like renin and caspases. taylorandfrancis.comwikipedia.org

Self-Assembly and Supramolecular Organization Mechanisms of the Tetrapeptide

Peptides with alternating D- and L-amino acids have a known propensity for self-assembly into well-ordered nanostructures, such as nanotubes and nanofibers. wikipedia.orgacs.orgnih.gov This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic side chains.

The alternating stereochemistry of this compound can favor the formation of a flat, extended conformation that facilitates intermolecular hydrogen bonding, leading to the formation of β-sheet-like structures. These sheets can then stack to form higher-order assemblies. The aromatic side chains of Tyr, Trp, and Phe would likely be oriented on the exterior of these assemblies, promoting further association through hydrophobic and stacking interactions. The positively charged Lysine residues could also play a role in directing the assembly process, potentially leading to structures with a charged surface. The ability of peptides with alternating chirality to form stable, self-assembling systems is a key area of research in nanotechnology and biomaterials. rsc.org

Elucidation of Molecular Recognition Motifs within this compound

The sequence of this compound contains several molecular recognition motifs that are fundamental to its interaction with other molecules.

Aromatic Cluster: The presence of three aromatic residues (Tyr, Trp, Phe) creates a hydrophobic and electron-rich region that can be recognized by proteins and other molecules with complementary aromatic or hydrophobic surfaces. This motif is crucial for binding to many receptors and enzymes. mdpi.com

Cationic Anchor: The Lysine residue provides a specific point of electrostatic interaction, acting as a recognition site for negatively charged molecules or surfaces. The position of this charged residue within the peptide sequence can significantly influence binding affinity and specificity. njit.edu

Hydrophilic-Hydrophobic Patterning: The arrangement of polar (Tyr, Lys) and nonpolar (Trp, Phe) side chains creates an amphipathic character that is a key recognition motif for interacting with interfaces, such as lipid membranes.

Stereochemical Pattern: The alternating DL-configuration is itself a recognition motif. Chiral environments, such as the active sites of enzymes or the surfaces of other chiral molecules, can selectively recognize and bind to this specific stereochemical arrangement.

The combination of these motifs within a short tetrapeptide sequence results in a molecule with a complex and versatile molecular recognition profile, capable of engaging in a wide range of specific and non-specific interactions with biological systems.

Stereochemical Effects on Interaction Specificity and Affinity

The stereochemistry of a peptide, dictated by the chirality of its constituent amino acids (L- or D-configuration), is a critical determinant of its three-dimensional structure and, consequently, its molecular interaction profile. In the case of this compound, the presence of both D- and L-amino acids within the same sequence results in a unique conformational landscape that profoundly influences its binding specificity and affinity for biological targets.

The introduction of D-amino acids into a peptide backbone disrupts the typical secondary structures, such as α-helices and β-sheets, that are common in homochiral L-peptides. rsc.orgnih.gov This disruption is due to the altered orientation of the side chains and the different Ramachandran angles favored by D-residues. researchgate.net For a tetrapeptide like this compound, the specific sequence of L- and D-isomers will likely induce specific turn structures, creating a distinct three-dimensional arrangement of the tyrosine, lysine, tryptophan, and phenylalanine side chains. This unique conformation is central to its ability to recognize and bind to specific molecular partners.

Biological systems, such as receptors and enzymes, are inherently chiral, often demonstrating a high degree of stereospecificity. jpt.com Consequently, they can differentiate between enantiomeric or diastereomeric peptides. A peptide composed of a mix of D- and L-amino acids, like the subject compound, will present a different topographical and chemical surface for interaction compared to its all-L or all-D counterparts. This can lead to significant differences in binding affinity. While many biological targets have evolved to recognize L-amino acid sequences, the incorporation of a D-amino acid can sometimes enhance binding affinity by allowing the peptide to access a binding conformation that is not achievable by the all-L version. nih.gov

The specificity of the interaction is also heavily influenced by stereochemistry. The precise spatial orientation of the functional groups on the amino acid side chains is what allows for specific non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking) with a binding partner. Simply replacing an L-amino acid with its D-enantiomer can completely alter the orientation of the side chain, which may disrupt critical binding interactions or, conversely, create new favorable ones. pnas.org This principle of chiral recognition dictates that diastereomers will have different interaction energies with a chiral target molecule. rsc.orgpsu.edu

Research Findings on Stereochemical Influence

Detailed research on analogous peptides has demonstrated the profound impact of stereochemistry on binding affinity. Studies involving the systematic replacement of L-amino acids with D-amino acids in bioactive peptides have shown a wide range of effects, from complete loss of activity to significant enhancement of binding. The outcome is highly dependent on the specific position of the substitution and the nature of the receptor's binding pocket.

For instance, the introduction of a D-amino acid can stabilize a specific β-turn conformation that is optimal for receptor binding, a phenomenon that may not be observed in the homochiral peptide. rsc.org This pre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding, thereby increasing affinity.

To illustrate the potential impact of the DL-configuration in this compound, the following data tables present hypothetical binding affinities for different stereoisomers of this tetrapeptide with two distinct chiral receptors, Receptor A and Receptor B. These tables are based on the established principles of stereospecific molecular recognition.

Table 1: Hypothetical Binding Affinities of Tyr-Lys-Trp-Phe Stereoisomers with Chiral Receptor A

| Peptide Stereoisomer | Sequence | Binding Affinity (Kd, nM) | Relative Affinity |

| Isomer 1 | H-L-Tyr-L-Lys-L-Trp-L-Phe-OH | 150 | 1.0 |

| Isomer 2 | H-D-Tyr-D-Lys-D-Trp-D-Phe-OH | 145 | 1.03 |

| Isomer 3 (Subject Compound Analog) | H-L-Tyr-D-Lys-L-Trp-D-Phe-OH | 25 | 6.0 |

| Isomer 4 | H-D-Tyr-L-Lys-D-Trp-L-Phe-OH | 500 | 0.3 |

This table illustrates a scenario where the mixed DL-configuration of Isomer 3 results in a significantly higher affinity for Receptor A compared to the homochiral L- and D-peptides. This suggests that the specific conformation induced by the D-amino acids at positions 2 and 4 is optimal for binding to this particular receptor.

Table 2: Hypothetical Binding Affinities of Tyr-Lys-Trp-Phe Stereoisomers with Chiral Receptor B

| Peptide Stereoisomer | Sequence | Binding Affinity (Kd, nM) | Relative Affinity |

| Isomer 1 | H-L-Tyr-L-Lys-L-Trp-L-Phe-OH | 50 | 1.0 |

| Isomer 2 | H-D-Tyr-D-Lys-D-Trp-D-Phe-OH | 55 | 0.91 |

| Isomer 3 (Subject Compound Analog) | H-L-Tyr-D-Lys-L-Trp-D-Phe-OH | 800 | 0.06 |

| Isomer 4 | H-D-Tyr-L-Lys-D-Trp-L-Phe-OH | 950 | 0.05 |

In contrast to the previous example, this table shows that for Receptor B, the all-L configuration (Isomer 1) is strongly preferred. The introduction of D-amino acids in Isomers 3 and 4 dramatically reduces the binding affinity, indicating that the binding site of Receptor B is highly specific for the conformation of the all-L peptide.

Computational and Theoretical Investigations of H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of the Tetrapeptide

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and dynamic behavior of peptides in a simulated physiological environment. mdpi.com For the tetrapeptide H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl, MD simulations are instrumental in understanding how its structure fluctuates over time, which is crucial for its biological function.

The process begins with the creation of a 3D model of the peptide, which is then placed in a simulation box filled with water molecules and ions to mimic cellular conditions. mdpi.com An MD simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of small time steps. byu.edu This generates a trajectory of the peptide's motion, revealing its preferred conformations and the transitions between them.

Key findings from MD simulations on similar tetrapeptides reveal that they often exist as an ensemble of interconverting conformations rather than a single rigid structure. nih.gov The flexibility of the peptide backbone and the rotational freedom of the amino acid side chains contribute to this dynamic nature. For this compound, the presence of both D and L forms of Lysine and Tryptophan introduces additional conformational possibilities that can be thoroughly sampled using MD simulations. These simulations can help identify stable conformations, such as β-turns, which are common in short peptides and often crucial for receptor binding. nih.gov

The following table summarizes typical parameters and outputs of an MD simulation for a tetrapeptide like this compound.

| Parameter | Description | Typical Value/Software |

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of water molecules. | TIP3P, SPC/E |

| Simulation Time | The total time the system's evolution is simulated. | Nanoseconds to microseconds |

| Temperature & Pressure | Controlled to mimic physiological conditions. | 300 K, 1 atm |

| Output Analysis | ||

| RMSD | Root Mean Square Deviation to measure conformational stability. | |

| RMSF | Root Mean Square Fluctuation to identify flexible regions. | |

| Hydrogen Bonds | Analysis of intramolecular and peptide-water hydrogen bonds. | |

| Conformational Clustering | Grouping of similar structures to identify dominant conformations. |

Quantum Mechanical (QM) and Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Electronic Structure and Reactivity

However, performing QM calculations on an entire solvated peptide system is computationally prohibitive. core.ac.uk This is overcome by using a hybrid approach called Quantum Mechanical/Molecular Mechanical (QM/MM). In a QM/MM simulation, the most critical part of the system, such as the peptide's active site or a region involved in a chemical reaction, is treated with QM methods. nih.govmdpi.com The rest of the system, including the solvent and non-critical parts of the peptide, is treated with the more computationally efficient MM force fields used in MD simulations. nih.gov

For this compound, QM/MM calculations are particularly useful for studying:

Reaction Mechanisms: If the peptide were to undergo enzymatic modification, QM/MM could model the bond-breaking and bond-forming events in the enzyme's active site.

Spectroscopic Properties: Predicting properties like UV-Vis or NMR spectra, which can be compared with experimental data to validate the computational model.

The table below outlines the components of a typical QM/MM setup for a peptide.

| Component | Description | Methodology/Software |

| QM Region | The electronically important part of the system (e.g., a few key residues). | Density Functional Theory (DFT), Hartree-Fock (HF) |

| MM Region | The remainder of the system (rest of the peptide, solvent). | Classical Force Fields (AMBER, CHARMM) |

| QM/MM Interface | The boundary between the QM and MM regions. | Link atoms, Frozen orbitals |

| Software | Programs that can perform QM/MM calculations. | Gaussian, NWChem, GROMACS+CPMD |

Docking and Scoring Methodologies for Predicting Molecular Interactions (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor), forming a stable complex. researchgate.net For this compound, docking simulations can predict how it binds to a specific protein target, such as a receptor or enzyme. acs.org

The process involves two main steps:

Sampling: The docking algorithm explores a vast number of possible binding poses of the peptide in the receptor's binding site. This includes translating and rotating the peptide and allowing its rotatable bonds to be flexible. schrodinger.com

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., Gibbs free energy of binding). nih.gov The poses with the best scores are considered the most likely binding modes. nih.gov

A mechanistic focus in docking studies means analyzing the specific interactions that stabilize the predicted peptide-receptor complex. youtube.com For this compound, these interactions would include:

Hydrogen Bonds: Between the peptide's backbone and side-chain donors/acceptors and the receptor.

Electrostatic Interactions: Between the charged residues (Lys, termini) and oppositely charged groups on the receptor.

Hydrophobic Interactions: Involving the aromatic side chains of Tyr, Trp, and Phe.

Pi-stacking: Between the aromatic rings of the peptide and the receptor.

The following table details the interactions predicted for a hypothetical docking of this compound into a receptor binding pocket.

| Peptide Residue | Potential Interaction Type | Potential Receptor Residue Partner |

| Tyrosine (Tyr) | Hydrogen Bond (OH group), Hydrophobic, Pi-stacking | Asp, Glu, Gln, Asn, Phe, Tyr, Trp |

| Lysine (Lys) | Electrostatic/Salt Bridge (NH3+ group) | Asp, Glu |

| Tryptophan (Trp) | Hydrogen Bond (indole NH), Hydrophobic, Pi-stacking | Asp, Glu, Gln, Asn, Phe, Tyr, Trp |

| Phenylalanine (Phe) | Hydrophobic, Pi-stacking | Leu, Ile, Val, Phe, Tyr, Trp |

De Novo Peptide Design and Predictive Modeling for Analogs (Structural/Mechanistic Focus)

De novo peptide design is the creation of novel peptide sequences with desired structures and functions from scratch, rather than by modifying existing ones. nih.govnih.gov This approach can be used to design analogs of this compound with improved properties, such as higher binding affinity, specificity, or stability. acs.org

The design process is often iterative and computationally driven: creative-peptides.com

Scaffold Selection: A desired backbone conformation (e.g., a specific type of β-turn) is chosen as a template.

Sequence Optimization: Computational algorithms are used to find amino acid sequences that are predicted to fold into the target scaffold and have favorable interactions with the desired receptor. researchgate.net This involves searching through a vast sequence space and using energy functions to rank the designs. acs.org

In Silico Validation: The most promising designs are further evaluated using methods like MD simulations to confirm their structural stability and docking to predict their binding affinity. researchgate.net

For designing analogs of this compound, a structural/mechanistic focus would involve making specific changes to enhance its binding capabilities. For example, one might replace an amino acid with another that can form an additional hydrogen bond or a stronger hydrophobic interaction with the target receptor. Non-natural amino acids or D-amino acids can also be incorporated to increase stability or induce specific conformations. nih.govbiorxiv.org

| Design Goal | Structural/Mechanistic Strategy | Example Modification |

| Increase Affinity | Introduce additional favorable interactions. | Replace Phe with a residue that can form a hydrogen bond. |

| Increase Specificity | Design shape complementarity to the target. | Modify side chains to fit perfectly into a sub-pocket of the receptor. |

| Increase Stability | Reduce conformational flexibility; resist proteolysis. | Introduce D-amino acids; cyclize the peptide backbone. |

| Modulate pH-sensitivity | Introduce ionizable residues near the binding interface. | Replace a neutral residue with His or Asp. polimi.it |

In Silico Analysis of Stereochemical Effects on Tetrapeptide Structure and Interactions

The stereochemistry of amino acids (whether they are in the L- or D-configuration) has a profound impact on the structure and function of peptides. biorxiv.org The presence of DL-Lys and DL-Trp in this compound means that multiple stereoisomers of this peptide exist. In silico analysis is essential to understand how these stereochemical variations affect the tetrapeptide's properties.

Computational methods can be used to:

Model Different Stereoisomers: Build 3D models for each possible stereoisomer (e.g., L-Tyr-D-Lys-L-Trp-L-Phe, L-Tyr-L-Lys-D-Trp-L-Phe, etc.).

Analyze Conformational Preferences: Run MD simulations on each stereoisomer to determine their unique conformational landscapes. The inclusion of a D-amino acid can induce specific turn structures that are not favored in all-L peptides. nih.govresearchgate.netnih.gov

Predict Binding to Receptors: Dock each stereoisomer into the target receptor. The stereochemistry of a single residue can dramatically alter the binding mode and affinity, sometimes switching a peptide from an agonist to an antagonist. acs.orgnih.gov

Assess Proteolytic Stability: D-amino acids are known to confer resistance to degradation by proteases, which typically recognize only L-amino acids. nih.gov While not a direct output of the listed computational methods, the structural insights gained can infer increased stability.

The following table summarizes the potential effects of incorporating D-amino acids into a tetrapeptide, which can be investigated using computational tools.

| Property | Effect of D-Amino Acid Incorporation | Computational Investigation Method |

| Secondary Structure | Can stabilize specific β-turn conformations. nih.gov | MD Simulations, Conformational Analysis |

| Overall 3D Structure | Leads to a different and often more constrained global fold. | MD Simulations, Structure Prediction |

| Receptor Binding | Can significantly increase or decrease binding affinity; can alter binding mode. acs.orgnih.gov | Molecular Docking, Free Energy Calculations |

| Proteolytic Stability | Increases resistance to degradation by enzymes. nih.gov | (Inferred from structural analysis) |

Chemical Modifications, Derivatization, and Analog Design Strategies for H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Site-Specific Modification Techniques for Structure-Activity Relationship (SAR) Methodologies

Structure-activity relationship (SAR) studies are crucial for understanding how specific amino acid residues and their functional groups contribute to the biological activity of the tetrapeptide. These studies involve systematically altering one part of the molecule at a time and assessing the impact on its function. For opioid peptides, which share structural motifs with the subject compound, subtle structural changes can dramatically alter activity, sometimes converting an agonist into an antagonist. mdpi.com

N-Terminal Tyrosine (Tyr): The N-terminal Tyr residue is often critical for the activity of opioid peptides. Modifications to its α-amino group, such as replacement with allyl or hydroxybenzyl groups, can convert agonists into antagonists. mdpi.com The phenolic hydroxyl group is also a key site for modification. Its etherification or esterification can provide valuable insights into its role in receptor binding.

Aromatic Residues (Trp and Phe): The indole (B1671886) ring of Tryptophan and the phenyl ring of Phenylalanine are important for hydrophobic and aromatic stacking interactions. mdpi.com SAR studies often involve substituting these residues with other natural or unnatural aromatic amino acids to probe the spatial and electronic requirements of the binding site. nih.gov The presence of Trp, in particular, has been shown to confer high antioxidant activity in some peptide sequences, a property that can be influenced by neighboring residues. mdpi.comresearchgate.net The combined effect of multiple aromatic rings (indole, benzene, phenol) can be significant for biological activities like metal chelation. mdpi.com

A summary of potential site-specific modifications and their expected impact on SAR is presented below.

| Modification Site | Type of Modification | Rationale for SAR Studies | Potential Effect |

| Tyr (N-Terminus) | Nα-alkylation (e.g., with allyl) | Probe the role of the N-terminal amine in agonism/antagonism. mdpi.com | Switch from agonist to antagonist activity. |

| Tyr (Side-Chain) | O-methylation | Determine the importance of the phenolic hydroxyl as a hydrogen bond donor. | Altered receptor affinity and selectivity. |

| Lys (Side-Chain) | Acetylation | Neutralize the positive charge to assess the role of electrostatic interactions. | Modified solubility and receptor binding. |

| Trp (Side-Chain) | Substitution with Phe or Tyr | Evaluate the specific contribution of the indole ring versus a simple phenyl or phenol (B47542) group. | Changes in binding affinity and functional activity. mdpi.com |

| Phe (C-Terminus) | Substitution with D-Phe | Assess the impact of stereochemistry on peptide conformation and receptor fit. | Enhanced stability and altered affinity. |

Backbone and Side-Chain Engineering of the Tetrapeptide for Enhanced Structural Features

Beyond modifying individual side-chains, engineering the peptide backbone is a powerful strategy to enhance structural stability and biological activity. Peptides are often susceptible to proteolytic degradation, which limits their therapeutic utility. nih.gov Backbone modifications can disrupt the recognition sites for proteases, thereby increasing the peptide's half-life.

One common technique is the introduction of N-alkylated amino acids, which involves adding a methyl or other alkyl group to the amide nitrogen of the peptide bond. mdpi.com This modification can increase resistance to enzymatic degradation and also introduce conformational constraints that may favor a bioactive structure.

Another approach is the use of backbone N-protecting groups during synthesis. These groups can improve the solubility of the growing peptide chain, prevent aggregation (e.g., β-sheet formation), and ultimately lead to higher synthetic yields and purity. nih.govnih.govpolypeptide.com

Side-chain engineering involves altering the length, branching, or functionality of the amino acid side chains. For instance, in mitochondria-targeted tetrapeptides with alternating cationic and aromatic residues, the specific composition and sequence of these side chains significantly influence membrane interactions and pharmacological activity. nih.gov A study on such tetrapeptides revealed that an analog containing tryptophan side chains had the strongest impact on membrane properties and the greatest efficacy in cell culture models. nih.gov This highlights the importance of side-chain composition for the biological function of short peptides like H-Tyr-DL-Lys-DL-Trp-DL-Phe.

| Engineering Strategy | Specific Example | Desired Outcome | Reference |

| Backbone Modification | N-methylation at a specific peptide bond | Increased resistance to proteolysis, conformational restriction. | mdpi.com |

| Backbone Protection | Use of temporary N-protecting groups during synthesis | Improved synthesis efficiency and peptide purity by preventing aggregation. | nih.govpolypeptide.com |

| Side-Chain Modification | Replacing Lys with Ornithine or Diaminobutyric acid | Altering side-chain length to optimize electrostatic interactions. | N/A |

| Side-Chain Modification | Replacing Phe with Naphthylalanine | Increasing the size of the aromatic side-chain to probe binding pocket dimensions. | nih.gov |

Cyclization and Stapling Methodologies for Conformational Constraint

Linear peptides like H-Tyr-DL-Lys-DL-Trp-DL-Phe often exist as an ensemble of different conformations in solution. This conformational flexibility can lead to a significant entropic penalty upon binding to a receptor, resulting in lower affinity. csmres.co.uk Cyclization and stapling are two key strategies used to pre-organize a peptide into its bioactive conformation, thereby enhancing its pharmacological properties. nih.gov

Cyclization involves creating a covalent bond between two points in the peptide, typically head-to-tail, side-chain-to-side-chain, or head-to-side-chain. This strategy can improve binding affinity, selectivity, and resistance to metabolic degradation. nih.govnih.gov Common methods include forming amide linkages, disulfide bonds, or using click chemistry to introduce stable triazole rings. acs.orgrsc.org For the subject tetrapeptide, a side-chain-to-C-terminus cyclization could be achieved by forming a lactam bridge between the Lys side-chain amine and the C-terminal carboxyl group.

Peptide stapling introduces a synthetic brace to lock a peptide into a specific secondary structure, most commonly an α-helix. wikipedia.orgnih.gov This is typically achieved by incorporating two unnatural amino acids with olefin-bearing side chains (e.g., at positions i and i+3, i+4, or i+7) and then forming an all-hydrocarbon staple via ring-closing metathesis. anaspec.com This modification can enhance proteolytic resistance by hiding the amide backbone and can also improve cell permeability. nih.govanaspec.com While the short length of a tetrapeptide makes forming a stable α-helix challenging, stapling could still be employed to induce and stabilize a specific turn structure, which is often important for receptor recognition. nih.govacs.org For instance, a cysteine-stapling strategy was successfully used to develop a stable and selective κ-opioid receptor (KOR) antagonist from a dynorphin (B1627789) A template. acs.org

| Constraint Method | Linkage Type | Potential Linkage Points in Tyr-Lys-Trp-Phe | Key Advantages |

| Cyclization | Lactam Bridge (Amide Bond) | Lys(ε-NH₂) to C-terminal Phe(COOH) | Enhanced stability, improved receptor affinity. nih.gov |

| Cyclization | Thioether Bond | Cys substitution and linkage | Stable, non-reducible bond. |

| Stapling | All-Hydrocarbon Staple | Introduction of olefin-bearing amino acids | Stabilizes secondary structure, increases proteolytic resistance and cell permeability. wikipedia.orgnih.gov |

| Stapling | Cysteine Stapling | Introduction of two Cys residues and linkage | Provides stable constraint and opportunities for further functionalization. acs.org |

Incorporation of Unnatural Amino Acids and Peptidomimetics (Synthetic Aspects)

Incorporating unnatural amino acids (UAAs) is a cornerstone of modern peptide drug design, offering a way to overcome the intrinsic limitations of natural peptides, such as poor metabolic stability and low bioavailability. digitellinc.comresearchgate.net UAAs can introduce novel side-chains, stereochemistry, or backbone structures. nih.gov

The designation "DL" in the subject compound's name already indicates a mixture of stereoisomers at the Lys, Trp, and Phe positions, suggesting that stereochemistry is a critical parameter for its activity. Systematically replacing L-amino acids with their D-isomers is a common strategy to enhance resistance to proteases, which are typically specific for L-amino acids. nih.gov

Other synthetic strategies include:

β-amino acids: Incorporating β-amino acids instead of α-amino acids changes the peptide backbone, which can modulate the secondary structure and increase proteolytic stability. researchgate.net

Halogenated derivatives: Replacing hydrogen atoms on the aromatic rings of Tyr, Trp, or Phe with fluorine or other halogens can modulate electronic properties and improve binding affinity through halogen bonding.

Peptidomimetics: These are compounds that mimic the structure and function of peptides but have a modified, non-peptide backbone. mdpi.com This approach can significantly improve oral bioavailability and metabolic stability.

The synthesis of peptides containing UAAs can be achieved using solid-phase peptide synthesis (SPPS), where a wide variety of commercially available or custom-synthesized UAA building blocks can be incorporated into the sequence. cpcscientific.com

| Modification Type | Example | Purpose |

| Stereochemical Modification | Replacing DL-Lys with pure L-Lys or D-Lys | To determine the optimal stereochemistry for activity and stability. nih.gov |

| Backbone Extension | Incorporation of a β-amino acid (e.g., β-Phe) | To alter backbone conformation and improve resistance to peptidases. researchgate.net |

| Side-Chain Modification | Use of 5-Fluoro-Tryptophan instead of Trp | To introduce novel electronic properties and potential halogen bonding interactions. cpcscientific.com |

| Peptidomimetics | Reduced amide bonds (-CH₂-NH-) | To create a non-peptidic backbone that is resistant to proteolysis. mdpi.com |

Development of Conjugates and Probes for Mechanistic Research (e.g., fluorescent labels for interaction studies)

To investigate the mechanism of action of H-Tyr-DL-Lys-DL-Trp-DL-Phe, it is often necessary to develop derivatized forms that can be used as research tools. mdpi.com This involves conjugating the peptide to various moieties, such as fluorescent labels, biotin, or larger molecules like polyethylene (B3416737) glycol (PEG). altabioscience.comneulandlabs.com

Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to the peptide allows for direct visualization and quantification of its interaction with biological targets like receptors. beilstein-journals.orgbioprocessonline.com These probes are invaluable for techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. altabioscience.combeilstein-journals.org The Lysine side-chain is a common and convenient site for attaching fluorophores. The development of fluorescent probes targeting specific receptors, such as GLP1R and GIPR, has been instrumental in understanding their cellular distribution and interaction kinetics. bioengineer.org

Conjugation for Improved Pharmacokinetics: A major challenge for peptide therapeutics is their short in vivo half-life due to rapid renal clearance and enzymatic degradation. neulandlabs.comnih.gov Conjugation strategies are employed to overcome this:

PEGylation: Attaching PEG chains increases the hydrodynamic size of the peptide, which can reduce kidney filtration and protect against proteolysis. nih.govqyaobio.com

Lipidation: Acylating the peptide with a fatty acid promotes binding to serum albumin, which acts as a carrier and significantly extends the peptide's circulation time. nih.govqyaobio.com

Peptide-Drug Conjugates (PDCs): In this approach, the peptide acts as a targeting moiety to deliver a cytotoxic or other small-molecule drug to specific cells or tissues. neulandlabs.com

These conjugation strategies expand the utility of the core peptide sequence, transforming it from a simple bioactive molecule into a sophisticated tool for research and therapeutic development. altabioscience.com

| Conjugate/Probe Type | Attached Moiety | Primary Application |

| Fluorescent Probe | Fluorescein, Rhodamine, or other dyes | Studying peptide-receptor binding, cellular localization, and trafficking. beilstein-journals.orgbioprocessonline.com |

| Affinity Probe | Biotin | Affinity purification of binding partners, use in ELISA-like assays. altabioscience.com |

| Pharmacokinetic Modifier | Polyethylene Glycol (PEG) | Extending plasma half-life by reducing renal clearance. nih.gov |

| Pharmacokinetic Modifier | Fatty Acid (e.g., Palmitic Acid) | Extending plasma half-life via albumin binding. qyaobio.com |

| Targeted Therapeutic | Small-molecule drug | Delivering a payload to specific cells targeted by the peptide. neulandlabs.com |

Analytical Methodologies Development and Advanced Characterization Techniques for H Tyr Dl Lys 1 Dl Trp Dl Phe 1 .hcl

Chromatographic Separations (HPLC, UHPLC) for Complex Peptide Mixtures and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the analysis of complex peptide mixtures and the assessment of purity for synthetic peptides like H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1).HCl. almacgroup.comalmacgroup.com These techniques offer high resolution and sensitivity, which are crucial for separating the target peptide from closely related impurities that may arise during synthesis. chromatographytoday.comlabmal.com